2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-(2-phenylethyl)acetamide
Description
This compound is a triazolo[4,5-d]pyrimidine derivative featuring a methyl-substituted triazole ring fused to a pyrimidine core. The structure includes a piperazine linker connected to an acetamide group, which is further substituted with a 2-phenylethyl moiety. Such modifications are typical in medicinal chemistry to optimize pharmacokinetic properties and target affinity, particularly in adenosine receptor ligands or kinase inhibitors.
Properties
IUPAC Name |
2-[4-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N8O/c1-25-18-17(23-24-25)19(22-14-21-18)27-11-9-26(10-12-27)13-16(28)20-8-7-15-5-3-2-4-6-15/h2-6,14H,7-13H2,1H3,(H,20,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTXPVFKTERLODJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC=N2)N3CCN(CC3)CC(=O)NCCC4=CC=CC=C4)N=N1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N8O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-(2-phenylethyl)acetamide is a derivative of triazolo[4,5-d]pyrimidine. This class of compounds has garnered significant attention due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article focuses on the biological activity of this specific compound, synthesizing data from various studies and providing insights into its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 318.41 g/mol. The structure features a triazolo-pyrimidine moiety linked to a piperazine group and an acetamide functional group, which may contribute to its biological activity.
Anticancer Activity
Several studies have evaluated the anticancer potential of triazolo[4,5-d]pyrimidine derivatives. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines:
- Cytotoxicity : Compounds with similar scaffolds demonstrated significant cytotoxicity against human cancer cell lines such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer). For example, a related compound exhibited an IC50 value of 1.4 µM against MDA-MB-231 cells, indicating potent activity .
- Mechanism of Action : The anticancer effects are often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. Molecular docking studies suggest that these compounds may interact with targets such as protein kinases and growth factor receptors .
Anti-inflammatory Activity
Triazolo[4,5-d]pyrimidine derivatives have also been investigated for their anti-inflammatory properties:
- Inflammation Models : In vitro studies showed that certain derivatives could inhibit TNF-α production in human promyelocytic cell lines. This suggests their potential as anti-inflammatory agents .
Antimicrobial Activity
Some derivatives of triazolo[4,5-d]pyrimidine have demonstrated antimicrobial properties:
- Bacterial Inhibition : Research indicates that these compounds may exhibit activity against various bacterial strains, although specific data for the target compound remains limited .
Study 1: Synthesis and Evaluation
A study focused on synthesizing novel triazolo[4,5-d]pyrimidine derivatives highlighted the importance of substituents on biological activity. The introduction of different phenyl groups significantly influenced cytotoxicity against cancer cell lines .
Study 2: Structure-Activity Relationship (SAR)
Another research article explored the SAR of triazolo[4,5-d]pyrimidines. The findings suggested that modifications in the piperazine ring enhanced anticancer activity. The presence of electron-withdrawing groups on the aromatic rings was crucial for increasing potency .
Data Table: Biological Activities of Related Compounds
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to this one exhibit significant antimicrobial properties. For example, triazole derivatives have been shown to possess activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli. Modifications in the piperazine or triazole moieties can enhance antimicrobial potency, making these compounds valuable in developing new antibiotics.
Anticancer Potential
Studies have highlighted the anticancer potential of piperazine derivatives. The structural features of this compound may allow it to interact with specific cellular targets involved in cancer progression. Some derivatives have been shown to induce apoptosis in cancer cells by modulating signaling pathways related to cell survival and proliferation. This suggests that the compound could be a candidate for further development in cancer therapeutics.
Neuroprotective Effects
Compounds containing piperazine and triazole structures have demonstrated neuroprotective properties. These compounds may exert antioxidant effects and inhibit neuroinflammation, making them potential candidates for treating neurodegenerative diseases such as Alzheimer's disease. Their ability to inhibit enzymes like acetylcholinesterase contributes to their therapeutic effects.
Case Study 1: Antimicrobial Efficacy
A study conducted on a series of triazolo[4,5-d]pyrimidine derivatives demonstrated that modifications in the structure significantly influenced their antimicrobial activity. The tested compounds showed moderate to high activity against common pathogens, indicating their potential as new antimicrobial agents.
Case Study 2: Anticancer Activity
In another study focused on cancer cell lines, derivatives similar to the compound exhibited significant cytotoxic effects. The mechanism was linked to the induction of apoptosis through the activation of caspases and modulation of pro-apoptotic proteins.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Physicochemical Comparisons
The compound is compared below with two analogs from the provided evidence, highlighting key structural differences and their implications.
Table 1: Comparative Analysis of Triazolo[4,5-d]Pyrimidine Derivatives
Functional Implications of Structural Variations
Triazole Ring Substituents
- Target Compound (3-Methyl): The methyl group offers moderate steric hindrance and may reduce metabolic oxidation compared to ethyl or benzyl groups. Methyl groups are common in drug design to balance stability and lipophilicity .
- (3-Ethyl): The ethyl group increases hydrophobicity and may prolong half-life but could also elevate CYP450-mediated metabolism risks due to longer alkyl chains .
Acetamide Tail Modifications
- Target Compound (2-Phenylethyl): The phenylethyl group enhances lipophilicity, favoring blood-brain barrier penetration, which is critical for central nervous system targets. However, it may increase plasma protein binding, reducing free drug availability.
- This modification is advantageous for peripheral targets .
- (2-Chlorophenylmethyl): The chloro substituent enables halogen bonding with target proteins, improving binding affinity. However, chlorine may introduce toxicity concerns or metabolic liabilities (e.g., dehalogenation) .
Pyrimidine Core Modifications
- This could enhance selectivity for specific enzyme active sites but may reduce metabolic stability due to oxidative susceptibility .
Hypothetical Pharmacological Profiles
While direct activity data are unavailable in the provided evidence, structural trends suggest:
- Target Compound: Likely optimized for CNS targets due to its lipophilic tail. The methyl group balances metabolic stability and solubility.
- Compound: Suited for peripheral applications (e.g., anti-inflammatory or anticancer agents) with its polar acetyl group enhancing solubility.
- Compound: Potential kinase or protease inhibition due to halogen-bonding capacity and aromatic stacking from the benzyl group.
Q & A
Q. What are the key steps for synthesizing 2-(4-{3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)-N-(2-phenylethyl)acetamide, and how can purity be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic chemistry. Begin with the formation of the triazolopyrimidine core via cyclocondensation of methyl-substituted triazole precursors with pyrimidine derivatives. Piperazine coupling is achieved using nucleophilic substitution or Buchwald-Hartwig amination. Final acetamide formation employs carbodiimide-mediated coupling (e.g., EDC/HOBt) between the piperazine intermediate and phenethylamine derivatives. Purification requires reverse-phase HPLC (C18 column, acetonitrile/water gradient) to isolate impurities like unreacted intermediates or regioisomers . Purity validation via NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical.
Q. Which spectroscopic techniques are essential for structural confirmation?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and piperazine/acetamide connectivity. Aromatic protons in the triazolopyrimidine ring appear as doublets (δ 7.5–8.5 ppm), while methyl groups resonate near δ 2.5–3.0 ppm .
- X-ray Crystallography : Single-crystal analysis resolves ambiguous regiochemistry (e.g., triazole-pyrimidine fusion pattern), as seen in related triazolopyrimidine derivatives .
- Mass Spectrometry : HRMS validates molecular weight (e.g., expected [M+H]⁺ for C₂₁H₂₆N₈O: 423.2254).
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. In case of skin contact, wash immediately with soap/water. For inhalation exposure, move to fresh air and seek medical attention. Store in airtight containers at –20°C to prevent decomposition. Refer to SDS sheets of structurally similar piperazine-acetamide derivatives for toxicity benchmarks .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data (e.g., enzyme inhibition vs. cellular cytotoxicity)?
- Methodological Answer :
- Assay Validation : Ensure consistent enzyme sources (e.g., recombinant vs. tissue-extracted kinases) and cellular models (e.g., primary vs. immortalized lines).
- Orthogonal Assays : Combine biochemical (e.g., fluorescence polarization) and cellular (e.g., ATP-lite viability) assays to distinguish direct target inhibition from off-target effects.
- Metabolite Screening : Use LC-MS to identify degradation products or active metabolites in cellular media that may skew results .
Q. What strategies optimize structure-activity relationship (SAR) studies for triazolopyrimidine derivatives?
- Methodological Answer :
- Core Modifications : Substitute the 3-methyl group on the triazole with bulkier alkyl chains (e.g., isopropyl) to assess steric effects on target binding.
- Piperazine Functionalization : Introduce electron-withdrawing groups (e.g., -CF₃) to modulate piperazine basicity and pharmacokinetics.
- Phenethylamide Variations : Replace the phenyl group with heteroaromatic rings (e.g., pyridine) to enhance solubility. Validate changes via molecular docking against target protein crystal structures (e.g., PDB: 4HX3 for kinase domains) .
Q. How can crystallization challenges for X-ray analysis be addressed?
- Methodological Answer :
- Solvent Screening : Use vapor diffusion with mixed solvents (e.g., DMSO/water or methanol/ethyl acetate) to induce slow nucleation.
- Co-crystallization Agents : Add small molecules (e.g., PEG 4000) to stabilize crystal lattice interactions. For hygroscopic compounds, perform experiments under inert atmosphere .
Q. What statistical approaches are recommended for analyzing dose-response discrepancies in in vitro/in vivo models?
- Methodological Answer :
- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism to calculate EC₅₀/IC₅₀ values.
- Bootstrap Resampling : Assess confidence intervals for small sample sizes.
- Meta-Analysis : Pool data from repeated experiments (n ≥ 3) to identify outliers or batch effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
